6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a benzothiazole moiety, which is further substituted with a methoxy group and a carboxamide group
Scientific Research Applications
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
Future Directions
The compound and its derivatives have shown promising results in various biological evaluations . Thus, they would be considered as promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents . Further studies are suggested for structure optimization and in-depth studies as a possible 5-LOX inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the pyrimidine moiety. The methoxy group is usually introduced through methylation reactions, and the carboxamide group is formed via amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole: This compound shares the methoxy and heterocyclic features but differs in the specific ring structure.
2-naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl: Another compound with a complex ring system and potential biological activity.
Uniqueness
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h6-7H,2-5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUSFNIPLZAIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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